1-(4-Amino-2-(trifluoromethyl)phenyl)-1-chloropropan-2-one
Description
1-(4-Amino-2-(trifluoromethyl)phenyl)-1-chloropropan-2-one is a substituted propanone derivative featuring a phenyl ring with two key substituents: a 4-amino group and a 2-trifluoromethyl group. The chloropropanone moiety (1-chloropropan-2-one) is attached to the phenyl ring at the 1-position, creating a ketone-functionalized structure. This compound’s molecular formula is C₁₀H₉ClF₃NO, with a molecular weight of 263.64 g/mol (calculated based on substituent analysis). The trifluoromethyl (-CF₃) group is strongly electron-withdrawing, which may influence the compound’s reactivity, solubility, and intermolecular interactions.
Properties
Molecular Formula |
C10H9ClF3NO |
|---|---|
Molecular Weight |
251.63 g/mol |
IUPAC Name |
1-[4-amino-2-(trifluoromethyl)phenyl]-1-chloropropan-2-one |
InChI |
InChI=1S/C10H9ClF3NO/c1-5(16)9(11)7-3-2-6(15)4-8(7)10(12,13)14/h2-4,9H,15H2,1H3 |
InChI Key |
FJWMCTRNVJLDTI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=C(C=C1)N)C(F)(F)F)Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 1-(4-Amino-2-(trifluoromethyl)phenyl)-1-chloropropan-2-one typically involves the preparation of key intermediates, notably 4-amino-2-(trifluoromethyl)aniline , which is subsequently functionalized to introduce the chloropropan-2-one moiety. The overall synthetic route can be broken down into:
- Preparation of the aromatic amine intermediate with trifluoromethyl substitution.
- Introduction of the chloropropan-2-one side chain onto the aromatic ring.
Preparation of 4-Amino-2-(trifluoromethyl)aniline Intermediate
A patented method describes a novel three-step process starting from m-trifluoromethyl fluorobenzene to prepare 4-amino-2-(trifluoromethyl)benzonitrile, a close analogue and precursor to the target amine:
-
- React m-trifluoromethyl fluorobenzene with dibromohydantoin in a mixture of glacial acetic acid and concentrated sulfuric acid under reflux for 5–7 hours.
- This step selectively brominates the aromatic ring at the desired position.
-
- The brominated intermediate undergoes nucleophilic substitution with cuprous cyanide to introduce the cyano group.
-
- The cyano group is converted to the amino group by reaction with liquid ammonia and ethanol.
- This yields 4-amino-2-(trifluoromethyl)benzonitrile with high purity (>99%) and overall yield of 73–75%.
This method is characterized by the use of readily available reagents, a relatively short synthetic route, and environmentally manageable byproducts.
One-Pot Synthesis Approaches
Recent literature on related trifluoromethyl amines suggests the feasibility of one-pot synthesis methods involving perfluoroalkanesulfinates and phosphine reagents, which might be adapted for the target compound. For example:
- A reaction vessel is charged with trifluoromethanesulfinate salts, triphenylphosphine, and phosphine chlorides, followed by addition of the amine substrate in acetonitrile.
- The mixture is stirred at elevated temperatures (around 50 °C) for several hours, followed by purification via column chromatography.
Although this method is demonstrated for related trifluoromethyl amines, adaptation for this compound synthesis may require further optimization.
Comparative Table of Preparation Steps
Summary of Research Findings
- The synthesis of this compound is best approached via a multi-step route starting from commercially available m-trifluoromethyl fluorobenzene.
- The key intermediate 4-amino-2-(trifluoromethyl)aniline is prepared through bromination, cyanation, and aminolysis with high yield and purity.
- The final step involves acylation or halogenation to introduce the chloropropan-2-one moiety, commonly performed in dichloromethane solvent.
- Emerging one-pot methodologies for related trifluoromethyl amines offer promising avenues for streamlined synthesis but require further validation for this specific compound.
- The preparation methods emphasize readily available reagents, operational simplicity, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
1-(4-Amino-2-(trifluoromethyl)phenyl)-1-chloropropan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and chloropropanone groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.
Scientific Research Applications
1-(4-Amino-2-(trifluoromethyl)phenyl)-1-chloropropan-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research has explored its potential as a therapeutic agent, particularly in cancer treatment.
Industry: The compound’s unique properties make it useful in the development of advanced materials and chemical products.
Mechanism of Action
The mechanism of action of 1-(4-Amino-2-(trifluoromethyl)phenyl)-1-chloropropan-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Key Observations
Substituent Effects on Molecular Weight :
- The trifluoromethyl group in the target compound increases its molecular weight compared to the methylthio analog (263.64 vs. 229.73 g/mol) .
- Bromine substitution (in the bromomethyl analog) contributes to a higher molecular weight (276.56 g/mol) due to bromine’s atomic mass .
Bromomethyl (-BrCH₂) at the 3-position introduces steric hindrance and electrophilicity, enabling nucleophilic substitution reactions, unlike the 2-substituted -CF₃ group in the target compound .
The difluorophenyl analog lacks an amino group, reducing its capacity for hydrogen bonding or coordination chemistry .
Physicochemical Properties
Table 2: Predicted and Experimental Properties
*The pKa of the target compound’s amino group is estimated to be slightly acidic (~3.0) due to the electron-withdrawing -CF₃ group, comparable to the bromomethyl analog’s pKa of 2.93 .
Critical Analysis
- Solubility : The -CF₃ group in the target compound likely reduces water solubility compared to the methylthio analog, which has a polarizable sulfur atom .
- Thermal Stability : The bromomethyl analog’s high predicted boiling point (379.4°C) suggests strong intermolecular forces, possibly due to halogen bonding .
Biological Activity
1-(4-Amino-2-(trifluoromethyl)phenyl)-1-chloropropan-2-one, also known by its CAS number 1803861-00-8, is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a trifluoromethyl group, which is known to enhance lipophilicity and biological activity. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The biological activity of this compound is largely attributed to its structural characteristics:
- Lipophilicity : The trifluoromethyl group enhances the compound's ability to interact with hydrophobic regions in proteins and enzymes, potentially modulating their activity.
- Target Interaction : The compound may interact with various molecular targets, leading to alterations in cellular pathways that are crucial for processes such as cell proliferation and apoptosis .
Anticancer Properties
Research indicates that derivatives of this compound exhibit significant anticancer activity. A notable study demonstrated that related compounds showed IC50 values (the concentration required to inhibit cell growth by 50%) ranging from 0.11 to 5.51 µM against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) .
Table 1: IC50 Values Against Various Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 0.48 |
| Compound B | HCT-116 | 0.78 |
| Compound C | A549 | 0.19 |
| Reference (Doxorubicin) | MCF-7 | 0.79 |
Mechanisms of Anticancer Activity
The anticancer mechanisms include:
- Apoptosis Induction : Studies have shown that these compounds can trigger apoptosis in cancer cells by increasing caspase-3/7 activity .
- Cell Cycle Arrest : Flow cytometry analyses revealed that certain derivatives can arrest the cell cycle at the G1 phase, preventing further proliferation .
Study on Antiproliferative Effects
A study investigated the antiproliferative effects of ATPR (a derivative of the compound) on breast cancer cell lines MCF-7 and MDA-MB-231. The results indicated that ATPR inhibited proliferation by upregulating CRABP2 expression and downregulating FABP5, suggesting a targeted mechanism for its anticancer effects .
Synthesis and Evaluation of Derivatives
Another research effort focused on synthesizing derivatives of this compound and evaluating their biological activities. The derivatives exhibited improved potency compared to the parent compound, showcasing the importance of structural modifications in enhancing anticancer properties .
Q & A
Q. What are the common synthetic routes for preparing 1-(4-Amino-2-(trifluoromethyl)phenyl)-1-chloropropan-2-one?
The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, analogous ketones are prepared using Claisen-Schmidt condensation, where a substituted acetophenone reacts with an aldehyde in the presence of a base like KOH (ethanol solvent, 0–50°C, 2–3 hours) . Chlorination steps may involve reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to introduce the chloro group. Reaction optimization should consider steric hindrance from the trifluoromethyl group and the amino substituent’s reactivity .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions and confirm the presence of the trifluoromethyl group (characteristic CF₃ splitting patterns).
- IR Spectroscopy : Stretching frequencies for C=O (~1700 cm⁻¹), C-Cl (~550–850 cm⁻¹), and NH₂ (~3300–3500 cm⁻¹) are key.
- Mass Spectrometry (MS) : High-resolution MS verifies molecular weight and fragmentation patterns, especially for halogenated intermediates .
Q. How is the crystal structure determined, and what software is used for refinement?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection involves a diffractometer (e.g., Bruker D8 VENTURE), and refinement uses SHELXL (part of the SHELX suite) for small-molecule crystallography. The program handles anisotropic displacement parameters and validates bond lengths/angles against expected values . Deposition numbers (e.g., CCDC 1988019 in ) provide access to structural data.
Advanced Questions
Q. How can computational methods like DFT elucidate electronic properties and reaction mechanisms?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) predict molecular geometry, frontier orbitals (HOMO-LUMO gaps), and electrostatic potential surfaces. These models explain regioselectivity in reactions, such as the amino group’s nucleophilicity or the electron-withdrawing effect of CF₃. Software like Gaussian or ORCA is used, with AIM theory analyzing bond critical points .
Q. What strategies address contradictions in spectroscopic vs. crystallographic data?
Discrepancies (e.g., bond length deviations) may arise from dynamic effects in solution (NMR) vs. static crystal environments. Multi-technique validation is essential:
Q. How is antimicrobial activity evaluated, and what structural features influence efficacy?
Antimicrobial assays (e.g., MIC determination) against bacterial/fungal strains are conducted via broth microdilution. The trifluoromethyl group enhances lipophilicity, improving membrane penetration, while the chloro and amino groups may interact with enzyme active sites (e.g., dihydrofolate reductase). Structure-activity relationships (SAR) are derived by modifying substituents and comparing bioactivity .
Q. What precautions are needed to handle reactive intermediates during synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
